ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate
Brand Name: Vulcanchem
CAS No.: 1040653-99-3
VCID: VC11953112
InChI: InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28)
SMILES: CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6 g/mol

ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate

CAS No.: 1040653-99-3

Cat. No.: VC11953112

Molecular Formula: C24H25N3O5S2

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate - 1040653-99-3

Specification

CAS No. 1040653-99-3
Molecular Formula C24H25N3O5S2
Molecular Weight 499.6 g/mol
IUPAC Name ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28)
Standard InChI Key CLSUJGPLGCLHQD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises four key functional groups (Fig. 1):

  • Thiophene Ring: A five-membered heterocycle with sulfur, known for enhancing metabolic stability and bioavailability in drug candidates.

  • Sulfonyl Bridge (-SO2_2-): Links the thiophene and phenylpiperazine moieties, contributing to electronic effects and potential hydrogen bonding with biological targets.

  • Phenylpiperazine: A bicyclic amine often associated with CNS activity due to its affinity for serotonin and dopamine receptors.

  • Ethyl Benzoate Ester: Improves lipid solubility, facilitating membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1040653-99-3
Molecular FormulaC24H25N3O5S2\text{C}_{24}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}_{2}
Molecular Weight499.6 g/mol
IUPAC NameEthyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Synthetic Pathways

Hypothesized Synthesis Strategy

While explicit details for this compound’s synthesis are unavailable, a plausible multi-step route can be inferred from analogous methodologies :

Step 1: Sulfonation of Thiophene
Thiophene-2-carboxylic acid undergoes sulfonation using chlorosulfonic acid to yield 3-sulfothiophene-2-carbonyl chloride.

Step 2: Coupling with Phenylpiperazine
The sulfonyl chloride reacts with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) to form 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carbonyl chloride.

Step 3: Amide Bond Formation
The intermediate reacts with ethyl 3-aminobenzoate via nucleophilic acyl substitution to generate the final product.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1ClSO3_3H, 0–5°C, 2 hControlled temperature to prevent over-sulfonation
24-Phenylpiperazine, Et3_3N, DCMExcess amine to drive reaction completion
3Ethyl 3-aminobenzoate, DMF, 80°CCatalytic DMAP for enhanced acylation

Research Gaps and Future Directions

Priority Areas for Investigation

  • Target Identification: Screening against kinase libraries (e.g., EGFR, VEGFR) to identify oncological applications.

  • Toxicological Profiling: Acute toxicity studies in rodent models to determine LD50_{50}.

  • Derivatization: Introducing electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity .

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